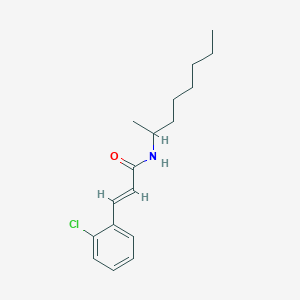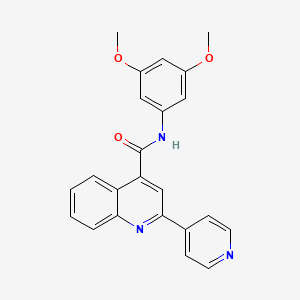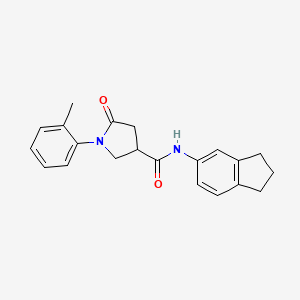![molecular formula C19H17ClN2O3 B11015350 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with a chlorine atom and an acylated amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. The chlorinated indole is then acylated with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to form the acylated indole intermediate. This intermediate is then coupled with an amino acid derivative, such as phenylalanine, using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activity.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acylated amino acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness: (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, such as the chlorinated indole ring and the acylated amino acid moiety, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H17ClN2O3 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-7-4-8-17-14(15)9-10-22(17)12-18(23)21-16(19(24)25)11-13-5-2-1-3-6-13/h1-10,16H,11-12H2,(H,21,23)(H,24,25)/t16-/m0/s1 |
Clé InChI |
ODDPKEFJDYEYAG-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11015276.png)
![ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11015278.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)

![2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015294.png)

![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)

![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11015342.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11015346.png)
